Thiourea, N-cyclohexyl-N'-(2-phenyl-4-quinazolinyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiourea, N-cyclohexyl-N’-(2-phenyl-4-quinazolinyl)- is a chemical compound with the molecular formula C21H22N4S It is a derivative of thiourea, featuring a quinazoline ring system substituted with a phenyl group and a cyclohexyl group
Vorbereitungsmethoden
The synthesis of Thiourea, N-cyclohexyl-N’-(2-phenyl-4-quinazolinyl)- typically involves the reaction of 2-phenyl-4-quinazolinylamine with cyclohexyl isothiocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, solvent, and reaction time to achieve high yields and purity .
Analyse Chemischer Reaktionen
Thiourea, N-cyclohexyl-N’-(2-phenyl-4-quinazolinyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thiourea group to a thiol or amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution.
Wissenschaftliche Forschungsanwendungen
Thiourea, N-cyclohexyl-N’-(2-phenyl-4-quinazolinyl)- has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural properties.
Industry: It may be used in the development of new materials and catalysts for various industrial processes.
Wirkmechanismus
The mechanism of action of Thiourea, N-cyclohexyl-N’-(2-phenyl-4-quinazolinyl)- involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The specific pathways involved depend on the target enzyme or protein and the context of the study .
Vergleich Mit ähnlichen Verbindungen
Thiourea, N-cyclohexyl-N’-(2-phenyl-4-quinazolinyl)- can be compared with other thiourea derivatives such as:
N-phenylthiourea: Similar in structure but lacks the quinazoline ring system.
N-cyclohexylthiourea: Similar in structure but lacks the phenyl and quinazoline groups.
Eigenschaften
CAS-Nummer |
400053-05-6 |
---|---|
Molekularformel |
C21H22N4S |
Molekulargewicht |
362.5 g/mol |
IUPAC-Name |
1-cyclohexyl-3-(2-phenylquinazolin-4-yl)thiourea |
InChI |
InChI=1S/C21H22N4S/c26-21(22-16-11-5-2-6-12-16)25-20-17-13-7-8-14-18(17)23-19(24-20)15-9-3-1-4-10-15/h1,3-4,7-10,13-14,16H,2,5-6,11-12H2,(H2,22,23,24,25,26) |
InChI-Schlüssel |
XZSUYKMWIHVVPO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)NC(=S)NC2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.